molecular formula C10H18N4O2S B1667284 Biotin hydrazide CAS No. 66640-86-6

Biotin hydrazide

Cat. No. B1667284
CAS RN: 66640-86-6
M. Wt: 258.34 g/mol
InChI Key: KOZWHQPRAOJMBN-ZKWXMUAHSA-N
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Description

Biotin hydrazide is a biotinylation reagent that is useful for biotinylating macromolecules at carbohydrate groups that have been oxidized to form aldehydes . It can be used to label carbohydrate groups present in a wide variety of macromolecules . It is a biotinyl derivative that can be used as a probe for the determination of protein carbonylation .


Synthesis Analysis

Biotin hydrazide reacts with aldehyde groups, producing a stable linkage between the saccharide and biotin . It has been used to biotinylate glycoproteins with their sugar moieties . The reaction facilitates the use of biotin hydrazide in the ultrasensitive detection of carbonylated (oxidized) proteins in biological samples .


Molecular Structure Analysis

The molecular formula of Biotin hydrazide is C10H18N4O2S . It has a molecular weight of 258.34 g/mol . The structure of Biotin hydrazide is complex, with multiple functional groups .


Chemical Reactions Analysis

Biotin hydrazide reacts exclusively with carbonyl groups at pH 5.5 . This reaction facilitates the use of biotin hydrazide in the ultrasensitive detection of carbonylated (oxidized) proteins in biological samples . The hydrazide group reacts to carbonyls resulting in a hydrazone linkage .


Physical And Chemical Properties Analysis

Biotin hydrazide is insoluble in EtOH, but it is highly soluble in DMSO with gentle warming and less soluble in water with ultrasonic . It is a white powder .

Scientific Research Applications

Glycoprotein Labeling

  • Application Summary: Biotin hydrazide is used to label glycosylated proteins at sialic acid residues . This is particularly useful for detection or purification using streptavidin probes or resins .
  • Methods of Application: The process involves mild oxidation of antibodies with sodium periodate, which produces reactive aldehydes on the carbohydrate moieties of the Fc portion that can be modified by hydrazides .
  • Results or Outcomes: This approach is advantageous for labeling antibodies because biotinylation occurs only at the sites of glycosylation, which are primarily in the Fc region of the antibody, far from the antigen binding site .

Cell Surface Labeling

  • Application Summary: Biotin hydrazide is used to biotinylate and isolate cell surface glycoproteins .
  • Methods of Application: The cell surface glycoproteins are biotinylated using Biotin hydrazide .
  • Results or Outcomes: This method allows for the isolation and study of cell surface glycoproteins .

Protein Chemical Synthesis

  • Application Summary: Biotin hydrazide is used in the chemical synthesis of proteins . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
  • Methods of Application: The hydrazide group can serve as a readily accessible precursor of a thioester. This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
  • Results or Outcomes: This method has been used successfully in the synthesis of proteins, with an emphasis on hydrazide-based native chemical ligation (NCL) .

Biotin-Conjugated Alginate Preparation

  • Application Summary: Biotin hydrazide can be used to prepare biotin-conjugated alginate .
  • Methods of Application: Biotin hydrazide is used for covalent attachment to PAAc via carbodi-imide cross linking .
  • Results or Outcomes: This method allows for the preparation of biotin-conjugated alginate, which can be used in various biochemical and biotechnological applications .

Labeling of Mouse Monoclonal Antibodies

  • Application Summary: Biotin hydrazide is used for labeling mouse monoclonal antibodies .
  • Methods of Application: The antibodies are labeled using Biotin hydrazide .
  • Results or Outcomes: This method allows for the detection and study of mouse monoclonal antibodies .

Labeling of Unpaired Cytosine Residues in Nucleic Acids

  • Application Summary: Biotin hydrazide is used for labeling unpaired cytosine residues in nucleic acids .
  • Methods of Application: The unpaired cytosine residues in nucleic acids are labeled using Biotin hydrazide .
  • Results or Outcomes: This method allows for the detection and study of unpaired cytosine residues in nucleic acids .

Biotinylation of Polyclonal Antibodies

  • Application Summary: Biotin hydrazide is used for the biotinylation of polyclonal antibodies .
  • Methods of Application: The antibodies are labeled using Biotin hydrazide .
  • Results or Outcomes: This method allows for the detection and study of polyclonal antibodies .

Labeling of Carbohydrate-Containing Compounds

  • Application Summary: Biotin hydrazide is used for labeling carbohydrate-containing compounds that have oxidizable sugars or aldehydes .
  • Methods of Application: The carbohydrate-containing compounds are labeled using Biotin hydrazide .
  • Results or Outcomes: This method allows for the detection and study of carbohydrate-containing compounds .

Carbonyl-Reactive Crosslinker Chemistry

  • Application Summary: Biotin hydrazide is used in carbonyl-reactive crosslinker chemistry .
  • Methods of Application: The carbonyls (aldehydes) are crosslinked using Biotin hydrazide .
  • Results or Outcomes: This method allows for the study of carbonyl-reactive crosslinker chemistry .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWHQPRAOJMBN-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Record name Biotin hydrazide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Biotin_hydrazide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985217
Record name Biotin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin hydrazide

CAS RN

66640-86-6
Record name Biotin hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66640-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,730
Citations
BL Ridley, MD Spiro, J Glushka, P Albersheim… - Analytical …, 1997 - Elsevier
… – biotin hydrazide was used to assign the signals of the to the doubly charged pseudomolecular ion of tridecagalacturonide–biotin hydrazide … acid resibiotin hydrazide with two sodium …
Number of citations: 41 www.sciencedirect.com
BS Lee, S Krishnanchettiar, SS Lateef… - Journal of the Chinese …, 2007 - Wiley Online Library
… through the interaction of amino groups of peptides/proteins with the hydrazide group of the biocytin hydrazide, presumably similar to the transamination reaction of biotin hydrazide with …
Number of citations: 3 onlinelibrary.wiley.com
A Reisfeld, JM Rothenberg, EA Bayer… - … and biophysical research …, 1987 - Elsevier
… Interaction of biotin hydrazide with DNA In order to study the effect of biotin hydrazide concentration on the reaction with DNA, varying concentrations of biotin hydrazide were used to …
Number of citations: 89 www.sciencedirect.com
EA Bayer, H Ben-Hur, M Wilchek - Analytical biochemistry, 1988 - Elsevier
Biocytin hydrazide (BCHZ), a new, water-soluble, long-chained, biotin-containing hydrazide, was synthesized and used for the selective nonradioactive detection of glycoconjugates. …
Number of citations: 110 www.sciencedirect.com
CE Gómez-Sánchez, LM León… - The Journal of Steroid …, 1992 - Elsevier
We are describing the synthesis and use of biotinamidocaproyl-derivatives of 18-oxocortisol-3-carboxymethoxylamine for the development of enzyme labels using the avidin-peroxidase …
Number of citations: 35 www.sciencedirect.com
J Wu, X Luo, S Jing, LJ Yan - Journal of Chromatography B, 2016 - Elsevier
… It should be noted that our focus in this article is placed more on sample preparation and labeling with the carbonyl probe biotin hydrazide than on gel electrophoretic procedures as …
Number of citations: 14 www.sciencedirect.com
RP Haugland, WW You - The Protein Protocols Handbook, 1996 - Springer
… Dissolve 10 mg of the biotin hydrazide of choice in 0.25 mL of DMSO to obtain a 40 mg/mL solution, warming if needed. This will yield a 107 mM solution of biotin-X hydrazide or an 80 …
Number of citations: 16 link.springer.com
RP Haugland, WW You - Avidin-Biotin Interactions: Methods and …, 2008 - Springer
… Dissolve 10 mg of the biotin hydrazide of choice in 0.25 mL of DMSO to obtain a 40 mg/mL solution, warming if needed. This will yield a 107 mM solution of biotin-X hydrazide or an 80 …
Number of citations: 48 link.springer.com
H ARAKAwA, M MAEDA, A TSUJI… - Chemical and …, 1989 - jstage.jst.go.jp
… The method is based on the reaction of biotin hydrazide with amino residues of nucleic … In the present study, we used biotin hydrazide derivatives as the hapten and glutaraldehyde …
Number of citations: 13 www.jstage.jst.go.jp
M Wilchek, EA Bayer - Methods in enzymology, 1990 - Elsevier
… The preparation of biotin hydrazide (BHZ) involves adding thionyl chloride (10 ml) to a chilled solution of methanol (100 ml). The samples are recrystallized from dimethylformamide. A …
Number of citations: 145 www.sciencedirect.com

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